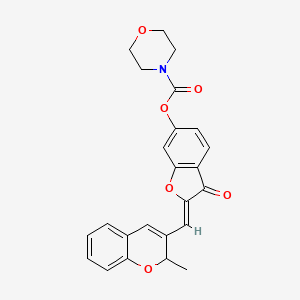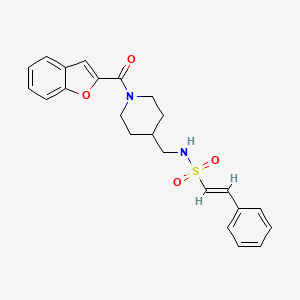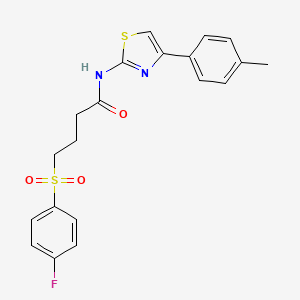
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide is a useful research compound. Its molecular formula is C20H23N3O3 and its molecular weight is 353.422. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Evaluation as Potential Antipsychotic Agents
Research on heterocyclic carboxamides, which are structurally related to 4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide, has shown potential in the development of antipsychotic agents. Studies have explored these compounds for their binding affinity to dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors, as well as their in vivo efficacy in antagonizing apomorphine-induced responses in mice, which is predictive of antipsychotic activity. Such investigations aim to identify compounds with antipsychotic properties but lower risks of extrapyramidal side effects (Norman et al., 1996).
Atypical Antipsychotic Development
Further research into substituted benzamides, related to this compound, has contributed to the development of atypical antipsychotic drugs. These compounds have been evaluated for their receptor binding capabilities and potential antipsychotic activities through in vitro and in vivo models. The goal is to find compounds with effective antipsychotic properties and minimal side effects, contributing to safer and more effective treatments for psychiatric disorders (Norman et al., 1996).
Exploration of Anti-TMV and Antimicrobial Activities
Derivatives of piperazine, including those related to this compound, have been synthesized and evaluated for their biological activities. Specifically, studies have investigated these compounds for their antiviral activity against Tobacco mosaic virus (TMV) and antimicrobial potential. This research demonstrates the versatility of piperazine derivatives in addressing various biological targets and contributing to the development of new antiviral and antimicrobial agents (Reddy et al., 2013).
Inhibition of Farnesyl Protein Transferase
Research into novel 4-amido, 4-carbamoyl, and 4-carboxamido derivatives of piperazine has provided insights into the inhibition of farnesyl protein transferase (FPT), an enzyme involved in post-translational modification of proteins. These compounds have shown potent FPT inhibition in vitro and exhibit antitumor efficacy in vivo. Such studies contribute to the understanding of FPT inhibitors' potential in cancer therapy and the design of compounds with improved pharmacokinetic properties (Mallams et al., 1998).
Mécanisme D'action
Target of Action
The primary targets of this compound are bacterial biofilms , specifically those formed by Escherichia coli and Bacillus subtilis . These biofilms are complex, self-produced matrices of extracellular polymeric substances that provide a protective environment for bacteria, making them resistant to antibiotics .
Mode of Action
The compound interacts with bacterial biofilms, inhibiting their growth .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in biofilm formation . By inhibiting these pathways, the compound prevents the bacteria from forming protective biofilms, making them more susceptible to antibiotics .
Pharmacokinetics
It’s known that similar sulfonamide-based drugs are well absorbed from the gastrointestinal tract and metabolized in the liver . The inactive compounds are then excreted through bile or feces . This suggests that the compound may have similar ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Result of Action
The result of the compound’s action is the inhibition of bacterial biofilm growth . This makes the bacteria more susceptible to antibiotics, potentially improving the effectiveness of antibiotic treatments .
Action Environment
The compound’s action, efficacy, and stability can be influenced by various environmental factors. For example, the pH and temperature of the environment can affect the compound’s stability and activity . Additionally, the presence of other substances, such as proteins or salts, can also influence the compound’s action .
Propriétés
IUPAC Name |
4-benzyl-N-(2,3-dihydro-1,4-benzodioxin-6-yl)piperazine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c24-20(21-17-6-7-18-19(14-17)26-13-12-25-18)23-10-8-22(9-11-23)15-16-4-2-1-3-5-16/h1-7,14H,8-13,15H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOVRWJNICFAMTA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)C(=O)NC3=CC4=C(C=C3)OCCO4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![(6,6-Dimethyl-2-azaspiro[3.3]heptan-2-yl)-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2769103.png)
![3-{[1-methyl-3-(thiophen-2-yl)-1H-pyrazol-5-yl]methyl}-1-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2769104.png)
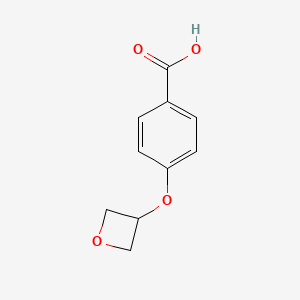
![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]-2,6-difluorobenzamide](/img/structure/B2769107.png)
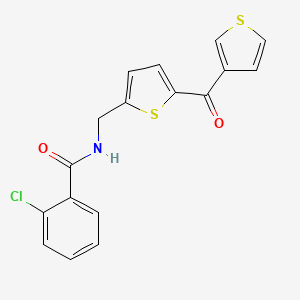
![methyl 3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzoate](/img/structure/B2769110.png)
![N-[5-(4-bromophenyl)-1,3,4-oxadiazol-2-yl]-3-nitrobenzamide](/img/structure/B2769111.png)



![2-chloro-N-[2-(naphthalen-1-yl)ethyl]acetamide](/img/structure/B2769121.png)
